3,7-Dimethoxyphenothiazine

Overview

Description

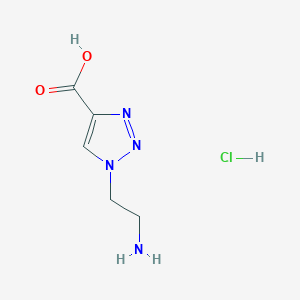

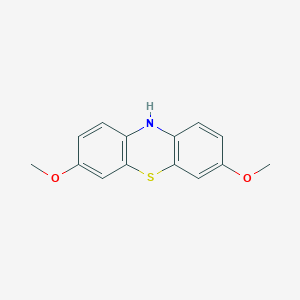

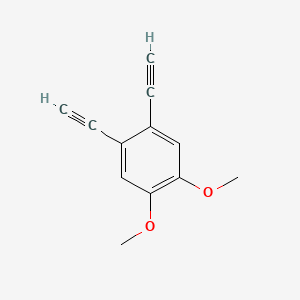

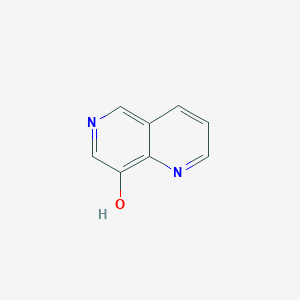

3,7-Dimethoxyphenothiazine is a compound with the molecular formula C14H13NO2S . It has a molecular weight of 259.33 g/mol . The IUPAC name for this compound is 3,7-dimethoxy-10H-phenothiazine .

Synthesis Analysis

The synthesis of 3,7-Dimethoxyphenothiazine has been reported in various studies . For instance, one method involves the use of N-ethylphenothiazine tetrafluoroborate (EPT-BF 4) and 3,7-DMeEPT in anhydrous dichloromethane .

Molecular Structure Analysis

The molecular structure of 3,7-Dimethoxyphenothiazine consists of 14 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The compound has a monoisotopic mass of 259.066711 Da .

Chemical Reactions Analysis

While specific chemical reactions involving 3,7-Dimethoxyphenothiazine are not detailed in the search results, phenothiazines, in general, are known to participate in a variety of chemical reactions .

Physical And Chemical Properties Analysis

3,7-Dimethoxyphenothiazine has a density of 1.2±0.1 g/cm3, a boiling point of 447.0±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 70.5±3.0 kJ/mol and a flash point of 224.1±28.7 °C . The compound has a molar refractivity of 74.1±0.3 cm3, a polar surface area of 56 Å2, and a molar volume of 209.6±3.0 cm3 .

Scientific Research Applications

Application in Nonaqueous Redox Flow Batteries

3,7-Dimethoxyphenothiazine has been identified as a stable two-electron-donating compound for application in nonaqueous redox flow batteries . The compound’s stability and electron-donating properties make it suitable for use in these types of batteries, which require stable redox reactions for efficient energy storage .

Use in High Concentration Redox Electrolytes

The compound has also been tailored to enable high concentration redox electrolytes for use in nonaqueous redox flow batteries . This application takes advantage of the compound’s stability and solubility, allowing for high concentration electrolytes that can improve the energy density of the batteries .

Synthesis of Derivatives

3,7-Dimethoxyphenothiazine serves as a precursor in the synthesis of various derivatives, such as N-ethyl-3,7-dimethoxyphenothiazine . These derivatives can have different properties and potential applications, expanding the utility of the original compound .

Photocatalytic Applications

Extended phenothiazines, a category that includes 3,7-Dimethoxyphenothiazine, have demonstrated potential photocatalytic applications . These compounds can absorb light and use the energy to drive chemical reactions, a property that can be harnessed in various fields, including energy production and environmental remediation .

Use in Organic Synthesis

The compound’s reactivity and stability make it a useful reagent in organic synthesis . It can participate in various types of reactions, contributing to the synthesis of complex organic molecules .

Potential Use in Electronic Devices

Given its electronic properties, 3,7-Dimethoxyphenothiazine could potentially be used in electronic devices . While this application is more speculative and would require further research, the compound’s stability and electron-donating properties suggest potential utility in this field .

Future Directions

Mechanism of Action

Mode of Action

Phenothiazines, a class of compounds to which 3,7-dimethoxyphenothiazine belongs, are known to interact with various targets, including neurotransmitter receptors and transporters, and can cause changes in cellular function .

Biochemical Pathways

Phenothiazines are known to influence several biochemical pathways, including those involved in neurotransmission

properties

IUPAC Name |

3,7-dimethoxy-10H-phenothiazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-16-9-3-5-11-13(7-9)18-14-8-10(17-2)4-6-12(14)15-11/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYCUQNWECHWDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347414 | |

| Record name | 3,7-Dimethoxyphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dimethoxyphenothiazine | |

CAS RN |

1730-43-4 | |

| Record name | 3,7-Dimethoxyphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Tetrazole, 1-[(phenylmethoxy)methyl]-](/img/structure/B3048469.png)